molecular formula C23H17N3O3S B382569 ethyl 13-methyl-11-oxo-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaene-14-carboxylate

ethyl 13-methyl-11-oxo-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaene-14-carboxylate

Cat. No.: B382569
M. Wt: 415.5g/mol
InChI Key: KVLWHYIFYRCQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5g/mol

IUPAC Name

ethyl 13-methyl-11-oxo-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaene-14-carboxylate

InChI

InChI=1S/C23H17N3O3S/c1-3-29-23(28)19-13(2)17-21(30-19)24-20-16-12-8-7-11-15(16)18(25-26(20)22(17)27)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3

InChI Key

KVLWHYIFYRCQKO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3C4=CC=CC=C4C(=NN3C2=O)C5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3C4=CC=CC=C4C(=NN3C2=O)C5=CC=CC=C5)C

Origin of Product

United States

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